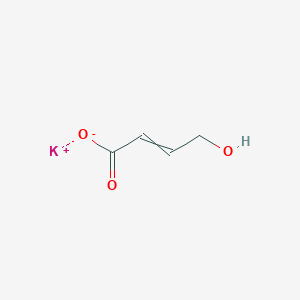
Potassium;4-hydroxybut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a potassium salt of sorbic acid and is commonly used as a preservative in food, cosmetics, and pharmaceuticals to inhibit the growth of mold, yeast, and fungi.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method for synthesizing potassium;4-hydroxybut-2-enoate involves the reaction of ethyl (E)-4-bromobut-2-enoate with potassium hydroxide in water at 100°C for 2 hours . The reaction mixture is then acidified with hydrochloric acid and extracted with ethyl acetate. The organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to yield the compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions: Potassium;4-hydroxybut-2-enoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into other useful derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Potassium;4-hydroxybut-2-enoate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a preservative in chemical formulations.
Biology: Its antimicrobial properties make it valuable in microbiological studies to control microbial growth.
Medicine: It is used in pharmaceutical formulations to extend the shelf life of drugs by preventing microbial contamination.
Industry: Widely used in the food industry as a preservative to enhance the shelf life of products.
Mécanisme D'action
The antimicrobial action of potassium;4-hydroxybut-2-enoate is primarily due to its ability to disrupt microbial cell membranes. It inhibits the growth of mold, yeast, and fungi by interfering with their cellular processes, leading to cell death. The compound targets the cell membrane, causing leakage of cellular contents and ultimately inhibiting microbial growth.
Comparaison Avec Des Composés Similaires
Sorbic Acid: The parent compound of potassium;4-hydroxybut-2-enoate, also used as a preservative.
Sodium Benzoate: Another widely used preservative with similar antimicrobial properties.
Calcium Propionate: Used in the food industry to inhibit mold and bacterial growth.
Uniqueness: this compound is unique due to its high solubility in water and its effectiveness at lower concentrations compared to other preservatives. It is also less likely to alter the taste and odor of food products, making it a preferred choice in the food industry.
Propriétés
Formule moléculaire |
C4H5KO3 |
|---|---|
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
potassium;4-hydroxybut-2-enoate |
InChI |
InChI=1S/C4H6O3.K/c5-3-1-2-4(6)7;/h1-2,5H,3H2,(H,6,7);/q;+1/p-1 |
Clé InChI |
VBFBNWBLZDDJAF-UHFFFAOYSA-M |
SMILES canonique |
C(C=CC(=O)[O-])O.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2,5-Dimethylphenyl)methylidene]hydroxylamine](/img/structure/B12439211.png)
![4-[(2,2-Dimethylpropyl)amino]-3-methylphenol](/img/structure/B12439212.png)
![2-chloro-N-[(4-chlorophenyl)methyl]aniline](/img/structure/B12439218.png)
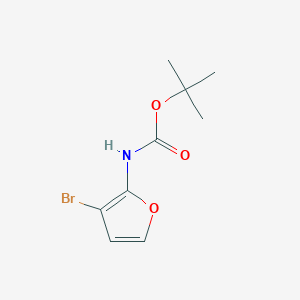
![Sodium (6R,7R)-7-[(2S)-2-hydroxy-2-phenylacetamido]-3-{[(1-methyl-1,2,3,4-tetrazol-5-YL)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12439241.png)
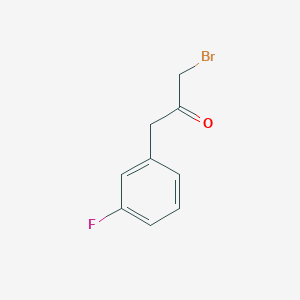
![2-[2-chloro-5-(methoxymethoxy)pyridin-4-yl]-N,N-dimethylethenamine](/img/structure/B12439257.png)
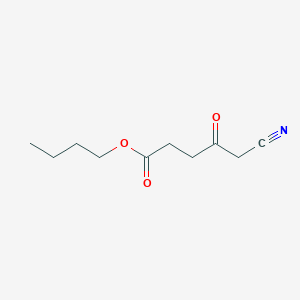
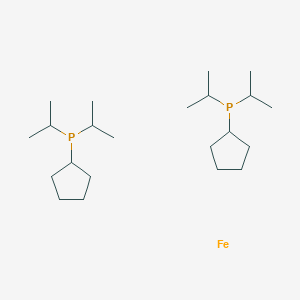
![[1-(3-Amino-phenyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B12439280.png)

![2-[6-[5-(4,5-Dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde;phosphoric acid](/img/structure/B12439296.png)


